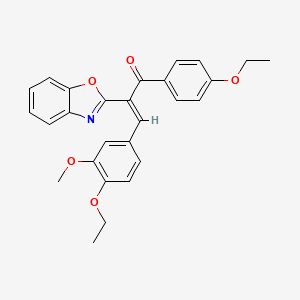![molecular formula C15H12N6O2 B11146854 5-(2-furyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11146854.png)
5-(2-furyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazolopyridine moiety, and a pyrazole carboxamide. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Coupling with Pyrazole Derivative: The triazolopyridine intermediate is then coupled with a pyrazole derivative, such as 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazolopyridine moiety can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-furyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.
Pharmacology: It is investigated for its pharmacokinetic properties and potential use in drug development.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. One known target is nicotinamide phosphoribosyltransferase (NAMPT), where the compound acts as an activator, enhancing the enzyme’s activity in the NAD+ salvage pathway . This pathway is crucial for cellular metabolism and aging, making the compound a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: A structurally related compound with similar biological activities.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: Another compound with a triazolopyridine core, known for its NAMPT activation properties.
Uniqueness
5-(2-furyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of a furan ring and a pyrazole carboxamide, which imparts distinct chemical and biological properties. Its ability to activate NAMPT with reduced CYP inhibition makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C15H12N6O2 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H12N6O2/c22-15(11-8-10(17-18-11)12-4-3-7-23-12)16-9-14-20-19-13-5-1-2-6-21(13)14/h1-8H,9H2,(H,16,22)(H,17,18) |
InChI Key |
RJWTYEAOGGQRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B11146786.png)
![methyl 4-[3-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11146788.png)
![2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146796.png)
![N-benzyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146797.png)
![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol](/img/structure/B11146798.png)
![2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11146802.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol](/img/structure/B11146806.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11146811.png)

![Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11146823.png)
![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146825.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11146831.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11146839.png)
![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11146861.png)
